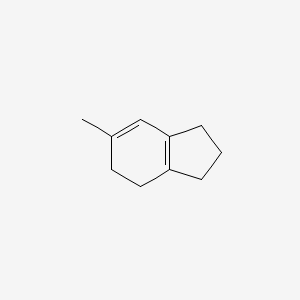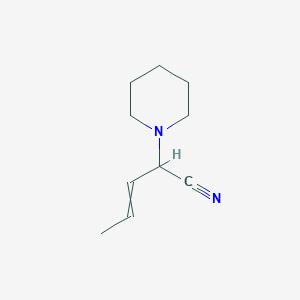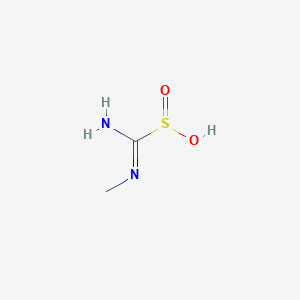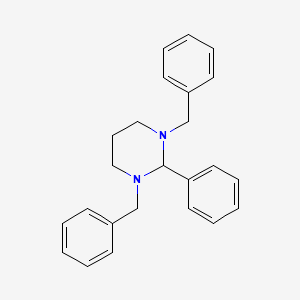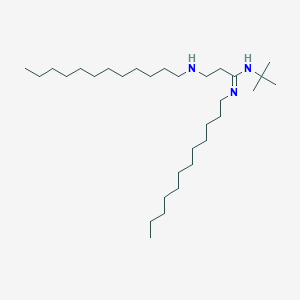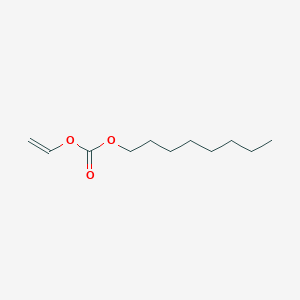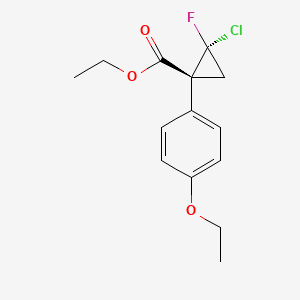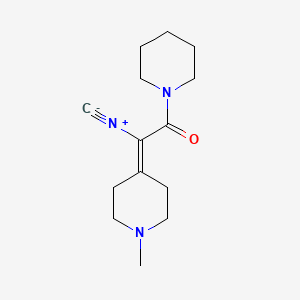
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This particular derivative is notable for its unique structure, which includes an isocyano group and a piperidinyldene moiety. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of primary amines with diols catalyzed by a Cp*Ir complex can yield various cyclic amines, including piperidines . Another method involves the chlorination of amino alcohols using SOCl2, followed by cyclization .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched piperidines . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction can produce secondary amines. Substitution reactions often result in the formation of various substituted piperidines .
Aplicaciones Científicas De Investigación
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site of the enzyme . This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Dihydropyridine: A reduced form of pyridine with significant biological activity.
Piperidine: The parent compound, a six-membered heterocycle with one nitrogen atom.
Uniqueness
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- is unique due to its isocyano group and piperidinyldene moiety, which confer distinct chemical and biological properties. Unlike pyridine and dihydropyridine, this compound exhibits specific reactivity patterns and potential pharmacological activities that make it a valuable target for research and industrial applications .
Propiedades
Número CAS |
99506-16-8 |
|---|---|
Fórmula molecular |
C14H21N3O |
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
2-isocyano-2-(1-methylpiperidin-4-ylidene)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H21N3O/c1-15-13(12-6-10-16(2)11-7-12)14(18)17-8-4-3-5-9-17/h3-11H2,2H3 |
Clave InChI |
BANJPGPUMZLEOG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=C(C(=O)N2CCCCC2)[N+]#[C-])CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


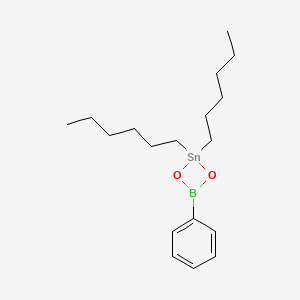
![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)
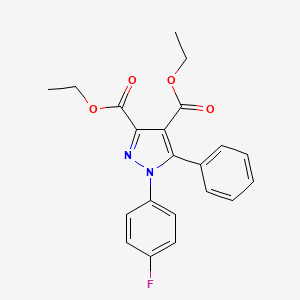
![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)
